molecular formula C18H18N4O6 B12580208 2-[(E)-(4-Methoxy-2-nitrophenyl)diazenyl]-N-(4-methoxyphenyl)-3-oxobutanamide CAS No. 213779-24-9

2-[(E)-(4-Methoxy-2-nitrophenyl)diazenyl]-N-(4-methoxyphenyl)-3-oxobutanamide

Cat. No.: B12580208
CAS No.: 213779-24-9
M. Wt: 386.4 g/mol
InChI Key: CPHJTXXEHPVLNW-UHFFFAOYSA-N
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Description

2-[(E)-(4-Methoxy-2-nitrophenyl)diazenyl]-N-(4-methoxyphenyl)-3-oxobutanamide is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of both methoxy and nitro functional groups, which contribute to its reactivity and versatility in chemical synthesis.

Preparation Methods

The synthesis of 2-[(E)-(4-Methoxy-2-nitrophenyl)diazenyl]-N-(4-methoxyphenyl)-3-oxobutanamide typically involves a multi-step process. One common method includes the azo-coupling reaction between 4-methoxybenzenediazonium tetrafluoroborate and 3-oxobutanamide derivatives. The reaction is carried out in an organic solvent such as acetonitrile at elevated temperatures to facilitate the coupling process . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2-[(E)-(4-Methoxy-2-nitrophenyl)diazenyl]-N-(4-methoxyphenyl)-3-oxobutanamide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(E)-(4-Methoxy-2-nitrophenyl)diazenyl]-N-(4-methoxyphenyl)-3-oxobutanamide involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to potential biological effects. The methoxy groups may also play a role in modulating the compound’s reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 2-[(E)-(4-Methoxy-2-nitrophenyl)diazenyl]-N-(4-methoxyphenyl)-3-oxobutanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

213779-24-9

Molecular Formula

C18H18N4O6

Molecular Weight

386.4 g/mol

IUPAC Name

2-[(4-methoxy-2-nitrophenyl)diazenyl]-N-(4-methoxyphenyl)-3-oxobutanamide

InChI

InChI=1S/C18H18N4O6/c1-11(23)17(18(24)19-12-4-6-13(27-2)7-5-12)21-20-15-9-8-14(28-3)10-16(15)22(25)26/h4-10,17H,1-3H3,(H,19,24)

InChI Key

CPHJTXXEHPVLNW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)NC1=CC=C(C=C1)OC)N=NC2=C(C=C(C=C2)OC)[N+](=O)[O-]

Origin of Product

United States

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